(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1R,4S)-6-hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and hydrolysis steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its unique structure and reactivity can be exploited to develop new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with hydroxyl and carboxylic acid groups, such as:
- (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
- (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Uniqueness
What sets (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its specific stereochemistry and the position of the functional groups. This unique arrangement allows for distinct reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4?,5?,6+/m0/s1 |
InChI Key |
KUAZFQANFPDGSF-JKRBRZMLSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H](C1C(=O)O)O2)O |
Canonical SMILES |
C1C2CC(C(C1C(=O)O)O2)O |
Origin of Product |
United States |
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